1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine
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Overview
Description
1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, commonly known as BP-897, is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been studied extensively for its potential therapeutic applications. BP-897 is known to modulate the activity of dopamine and serotonin receptors in the brain, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
Mechanism of Action
BP-897 acts as a partial agonist at dopamine D3 receptors and as an antagonist at serotonin 5-HT1A receptors. It also modulates the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism of action of BP-897 is not fully understood, but it is believed to involve the modulation of the activity of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
BP-897 has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. BP-897 has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
BP-897 has several advantages for use in lab experiments. It is a potent and selective ligand for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. However, there are also some limitations to the use of BP-897 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects may vary depending on the experimental conditions and the animal model used.
Future Directions
There are several future directions for research on BP-897. One potential area of research is the development of more potent and selective ligands for dopamine D3 receptors, which could have even greater therapeutic potential. Another area of research is the development of novel drug delivery systems for BP-897, which could improve its bioavailability and prolong its half-life. Additionally, further research is needed to fully understand the mechanism of action of BP-897 and its potential therapeutic applications in various neuropsychiatric disorders.
Synthesis Methods
The synthesis of BP-897 involves several steps, including the reaction of 1-benzofuran-2-ylmethylamine with 4-bromobutyryl chloride, followed by the reaction with 4-phenylpiperazine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
BP-897 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors in the brain, which makes it a promising candidate for the treatment of depression, anxiety, and addiction. BP-897 has also been studied for its potential use in the treatment of Parkinson's disease, as it can improve the motor symptoms associated with the condition.
properties
IUPAC Name |
3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c31-27(30-18-16-29(17-19-30)24-7-2-1-3-8-24)11-10-22-12-14-28(15-13-22)21-25-20-23-6-4-5-9-26(23)32-25/h1-9,20,22H,10-19,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTKPIIQPXODSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[1-(1-Benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine |
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